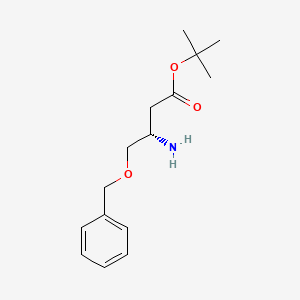
1,3-Diethyl-1,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-1,3-dimethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use as a reagent in organic synthesis. This urea derivative is also known as DEU and is widely used in the laboratory for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-1,3-dimethylurea is not well understood. However, it is believed that the compound acts as a nucleophile and forms a complex with the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Diethyl-1,3-dimethylurea in lab experiments include its high yield, low cost, and ease of synthesis. Additionally, it is non-toxic and does not have any significant adverse effects on human health. However, the limitations include its limited solubility in water and some organic solvents, which may affect its use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on 1,3-Diethyl-1,3-dimethylurea. One area of research could be the development of new synthetic methods for the compound, which could lead to the synthesis of new compounds with potential applications in various fields. Additionally, further studies could be conducted to understand the mechanism of action of the compound and its potential as a catalyst in various reactions. Furthermore, research could be conducted to investigate the potential use of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use as a reagent in organic synthesis. The compound has several advantages, including its high yield, low cost, and ease of synthesis. Additionally, it is non-toxic and does not have any significant adverse effects on human health. However, there is limited information available on its biochemical and physiological effects. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,3-Diethyl-1,3-dimethylurea involves the reaction of ethyl isocyanate with dimethylamine in the presence of a catalyst. This reaction results in the formation of this compound as the main product. The yield of this reaction is high, and the method is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-1,3-dimethylurea has been widely used in scientific research due to its potential as a reagent in organic synthesis. It can be used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in various reactions.
Eigenschaften
IUPAC Name |
1,3-diethyl-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5-8(3)7(10)9(4)6-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKFVHIAEZFRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31468-19-6 |
Source


|
| Record name | 1,3-diethyl-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)

![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)



![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)


![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)
